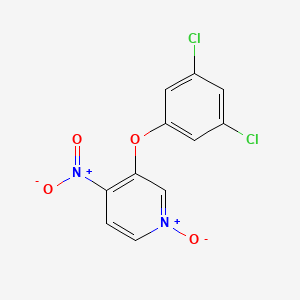![molecular formula C11H12O B14233037 [(2R)-but-3-yn-2-yl]oxymethylbenzene CAS No. 477288-58-7](/img/structure/B14233037.png)
[(2R)-but-3-yn-2-yl]oxymethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-but-3-yn-2-yl]oxymethylbenzene is an organic compound with the molecular formula C12H14O It is a derivative of benzene, featuring a but-3-yn-2-yl group attached to a methoxy group, which is further connected to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-but-3-yn-2-yl]oxymethylbenzene typically involves the reaction of but-3-yn-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-but-3-yn-2-yl]oxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Substituted benzene derivatives
Aplicaciones Científicas De Investigación
[(2R)-but-3-yn-2-yl]oxymethylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [(2R)-but-3-yn-2-yl]oxymethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, thereby affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- [(2-methylbut-3-yn-2-yl)oxymethyl]benzene
- [(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R …
Uniqueness
[(2R)-but-3-yn-2-yl]oxymethylbenzene is unique due to its specific structural configuration and the presence of the but-3-yn-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
477288-58-7 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
[(2R)-but-3-yn-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C11H12O/c1-3-10(2)12-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3/t10-/m1/s1 |
Clave InChI |
LJCJDCHOKLCFEJ-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C#C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C#C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
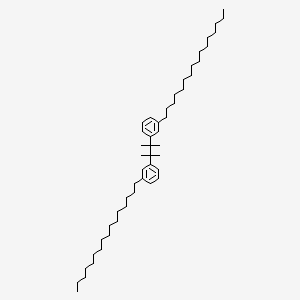
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
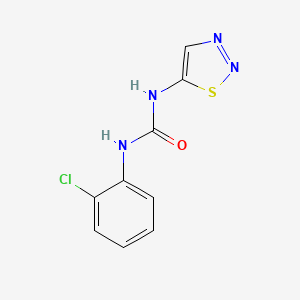
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
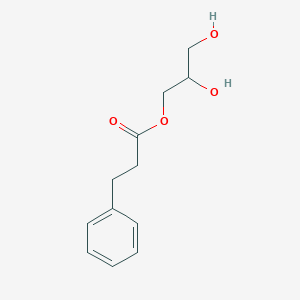
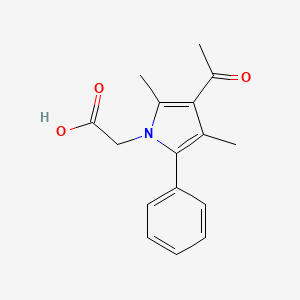
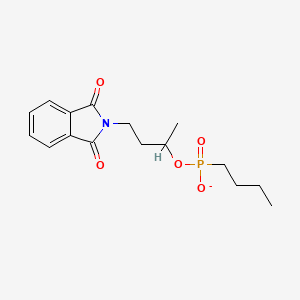
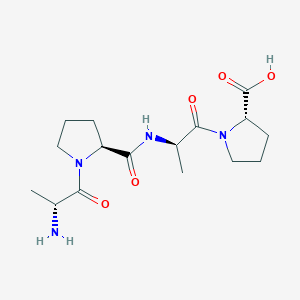
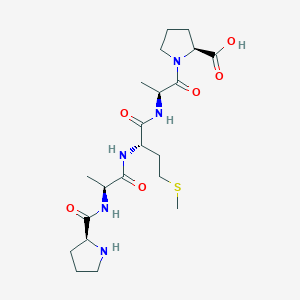
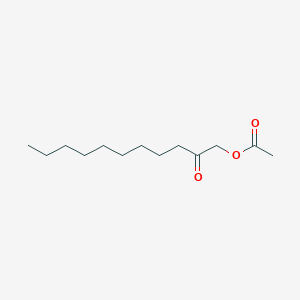
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
